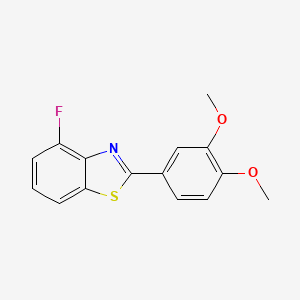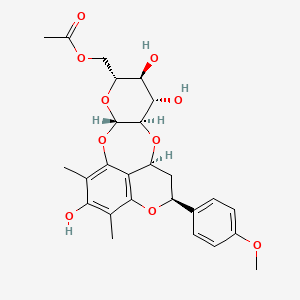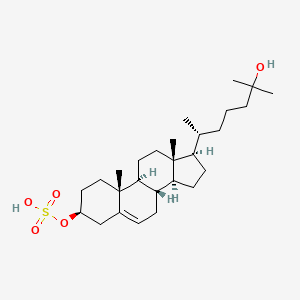
拉苏考斯特醇
概述
描述
Larsucosterol, also known as DUR-928, is an endogenous sulfated oxysterol and a potent epigenetic regulator. It plays a significant role in lipid metabolism, inflammatory responses, and cell survival. Larsucosterol has shown potential in treating various liver diseases, including alcohol-associated hepatitis and metabolic dysfunction-associated steatohepatitis .
科学研究应用
拉苏考斯特醇在科学研究中具有广泛的应用,包括:
化学: 用作研究表观遗传调控和脂质代谢的模型化合物。
生物学: 研究其在细胞信号通路、应激反应和细胞存活中的作用。
医学: 治疗肝脏疾病的潜在治疗剂,包括酒精性肝炎和代谢功能障碍相关脂肪肝。
作用机制
拉苏考斯特醇通过抑制 DNA 甲基转移酶 (DNMT1、DNMT3a 和 DNMT3b) 发挥作用,从而导致参与与应激反应、细胞死亡和脂质生物合成相关的细胞信号通路的基因表达的调节。 它还充当肝X受体拮抗剂,通过降低 mRNA 水平和抑制固醇调节元件结合蛋白 1 (SREBP-1) 的激活来减少脂肪生成并抑制胆固醇生物合成 .
相似化合物:
25-羟基胆固醇: 另一种具有类似脂质代谢调节特性的胆固醇衍生物。
氧固醇硫酸盐: 一类具有类似表观遗传调节功能的化合物。
独特性: 拉苏考斯特醇因其强大的表观遗传调节特性及其调节多个细胞信号通路的能力而独一无二。 它作为 DNA 甲基转移酶抑制剂和肝X受体拮抗剂的双重作用使其成为治疗肝脏疾病的很有希望的候选药物 .
未来方向
生化分析
Biochemical Properties
5-Cholesten-3beta-25-diol-3-sulfate plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and peroxisome proliferator-activated receptors (PPARs) . The compound inhibits the activity of SREBPs, which are key transcription factors involved in lipid biosynthesis . By suppressing SREBP-1/2 activities, 5-Cholesten-3beta-25-diol-3-sulfate decreases the expression of genes responsible for cholesterol and fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . Additionally, it acts as an antagonist to LXRs, further modulating lipid metabolism .
Cellular Effects
5-Cholesten-3beta-25-diol-3-sulfate exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been shown to inhibit cholesterol synthesis and reduce lipid accumulation . This compound also influences cell signaling pathways by modulating the activity of SREBPs and LXRs . In macrophages, 5-Cholesten-3beta-25-diol-3-sulfate decreases lipid levels and inhibits inflammatory responses . Furthermore, it affects gene expression by downregulating the expression of genes involved in lipid biosynthesis and upregulating those associated with lipid degradation .
Molecular Mechanism
The molecular mechanism of 5-Cholesten-3beta-25-diol-3-sulfate involves its interactions with key regulatory proteins and enzymes. It binds to and inhibits the activity of SREBPs, preventing their activation and subsequent translocation to the nucleus . This inhibition leads to a decrease in the expression of genes involved in lipid biosynthesis . Additionally, 5-Cholesten-3beta-25-diol-3-sulfate acts as an LXR antagonist, blocking the activation of LXR target genes . This dual mechanism of action allows the compound to effectively regulate lipid metabolism and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cholesten-3beta-25-diol-3-sulfate have been observed to change over time. The compound exhibits stability in vitro and in vivo, with a half-life of approximately 48 hours in circulation . Long-term studies have shown that 5-Cholesten-3beta-25-diol-3-sulfate can significantly reduce lipid accumulation and inflammation in mouse models of nonalcoholic fatty liver disease (NAFLD) . These effects are associated with the sustained inhibition of SREBP signaling and the downregulation of lipid biosynthesis genes .
Dosage Effects in Animal Models
The effects of 5-Cholesten-3beta-25-diol-3-sulfate vary with different dosages in animal models. At lower doses, the compound effectively reduces lipid levels and inflammation without causing adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Cholesten-3beta-25-diol-3-sulfate is involved in several metabolic pathways, primarily related to lipid metabolism. It is synthesized from cholesterol through the action of sterol 25-hydroxylase and hydroxysteroid sulfotransferase (SULT2B1b) . The compound inhibits the LXRα signaling pathway, leading to a decrease in the expression of lipogenic genes such as SREBP-1c, fatty acid synthase, and acetyl-CoA carboxylase . This inhibition results in reduced lipid biosynthesis and accumulation .
Transport and Distribution
Within cells and tissues, 5-Cholesten-3beta-25-diol-3-sulfate is widely distributed and exhibits a half-life of approximately 48 hours in circulation . It interacts with various transporters and binding proteins that facilitate its transport and distribution . The compound’s localization and accumulation are influenced by its interactions with these proteins, which play a crucial role in its regulatory functions.
Subcellular Localization
5-Cholesten-3beta-25-diol-3-sulfate is primarily localized in the nuclei of hepatocytes and macrophages . Its subcellular localization is essential for its activity, as it interacts with nuclear receptors and transcription factors to regulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function in lipid metabolism and inflammatory responses .
准备方法
合成路线和反应条件: 拉苏考斯特醇是通过一系列涉及胆固醇衍生物的化学反应合成的。 关键步骤包括将 25-羟基胆固醇硫酸化生成 25-羟基胆甾-5-烯-3.β.-基硫酸氢盐 .
工业生产方法: 拉苏考斯特醇的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程通常包括使用溶剂、催化剂以及控制温度和压力条件 .
化学反应分析
反应类型: 拉苏考斯特醇会发生各种化学反应,包括:
氧化: 将羟基转化为酮或醛。
还原: 还原双键或羰基。
取代: 用其他取代基取代官能团.
常见试剂和条件:
氧化: 如高锰酸钾或三氧化铬等试剂。
还原: 如硼氢化钠或氢化铝锂等试剂。
主要产物: 这些反应形成的主要产物包括拉苏考斯特醇的各种氧化、还原或取代衍生物,这些衍生物可在研究和治疗应用中进一步利用 .
相似化合物的比较
25-Hydroxycholesterol: Another cholesterol derivative with similar lipid metabolism regulatory properties.
Oxysterol Sulfates: A class of compounds with similar epigenetic regulatory functions.
Uniqueness: Larsucosterol is unique due to its potent epigenetic regulatory properties and its ability to modulate multiple cell signaling pathways. Its dual role as a DNA methyltransferase inhibitor and liver X receptor antagonist makes it a promising candidate for therapeutic applications in liver diseases .
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884905-07-1 | |
| Record name | Larsucosterol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LARSUCOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).
ANone:
- Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []
A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.
ANone: The biosynthesis of 25HC3S occurs in a two-step process:
- Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]
- Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]
ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.
- Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.
- Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []
- Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []
ANone:
- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]
- In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []
A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




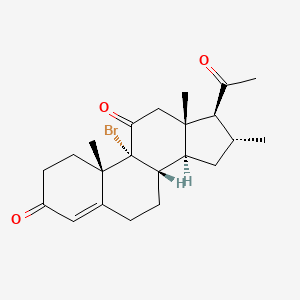

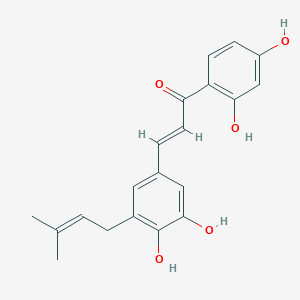
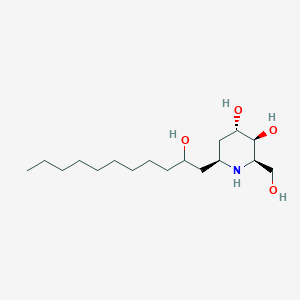

![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
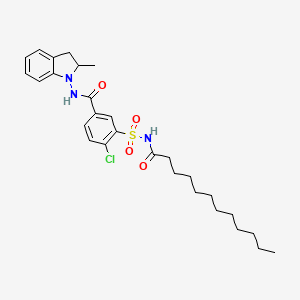

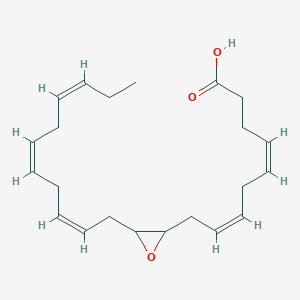
![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)
